2-AMINO-4-[4-METHOXY-3-(PHENOXYMETHYL)PHENYL]-7,7-DIMETHYL-5-OXO-1-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
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Overview
Description
2-AMINO-4-[4-METHOXY-3-(PHENOXYMETHYL)PHENYL]-7,7-DIMETHYL-5-OXO-1-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-[4-METHOXY-3-(PHENOXYMETHYL)PHENYL]-7,7-DIMETHYL-5-OXO-1-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common method involves the use of Schiff bases reduction routes, where primary amines and ammonia are alkylated, followed by the reduction of nitriles and amides using catalysts such as LiAlH4 and NaBH4 .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-[4-METHOXY-3-(PHENOXYMETHYL)PHENYL]-7,7-DIMETHYL-5-OXO-1-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4, CrO3), reducing agents (e.g., NaBH4, LiAlH4), and various catalysts that facilitate the reactions under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
2-AMINO-4-[4-METHOXY-3-(PHENOXYMETHYL)PHENYL]-7,7-DIMETHYL-5-OXO-1-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-AMINO-4-[4-METHOXY-3-(PHENOXYMETHYL)PHENYL]-7,7-DIMETHYL-5-OXO-1-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-AMINO-4-[4-METHOXY-3-(PHENOXYMETHYL)PHENYL]-7,7-DIMETHYL-5-OXO-1-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE include:
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C31H30N4O3 |
---|---|
Molecular Weight |
506.6g/mol |
IUPAC Name |
2-amino-4-[4-methoxy-3-(phenoxymethyl)phenyl]-7,7-dimethyl-5-oxo-1-pyridin-3-yl-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C31H30N4O3/c1-31(2)15-25-29(26(36)16-31)28(24(17-32)30(33)35(25)22-8-7-13-34-18-22)20-11-12-27(37-3)21(14-20)19-38-23-9-5-4-6-10-23/h4-14,18,28H,15-16,19,33H2,1-3H3 |
InChI Key |
WAQCNICDDLBRJJ-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C(N2C3=CN=CC=C3)N)C#N)C4=CC(=C(C=C4)OC)COC5=CC=CC=C5)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=CN=CC=C3)N)C#N)C4=CC(=C(C=C4)OC)COC5=CC=CC=C5)C(=O)C1)C |
Origin of Product |
United States |
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